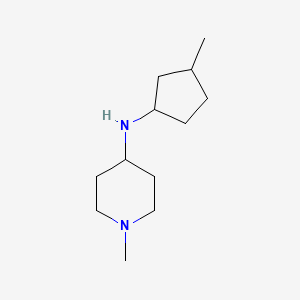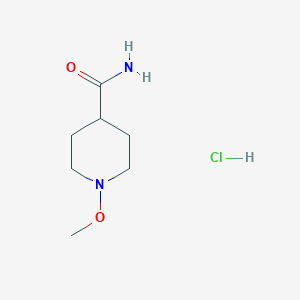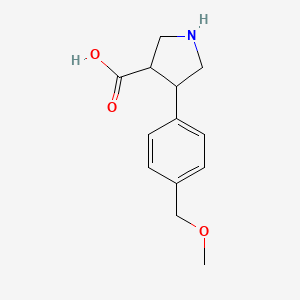
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is characterized by a pyrrolidine ring substituted with a methoxymethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxymethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or halide.
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application and the biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and methoxymethylphenyl group play crucial roles in binding to these targets and exerting the desired effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-8-9-2-4-10(5-3-9)11-6-14-7-12(11)13(15)16/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
GZIIMYNXPZKWPB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


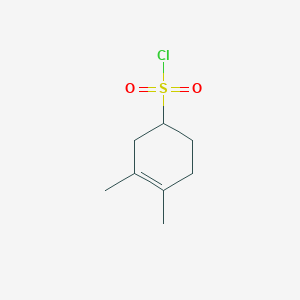
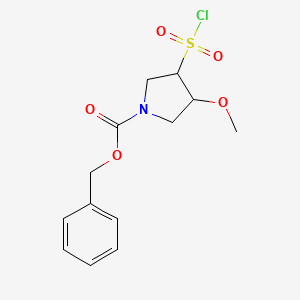
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
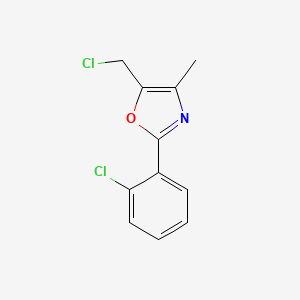
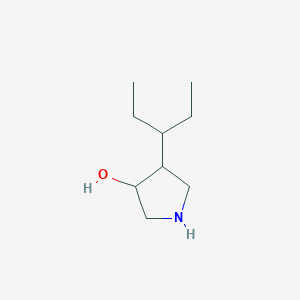
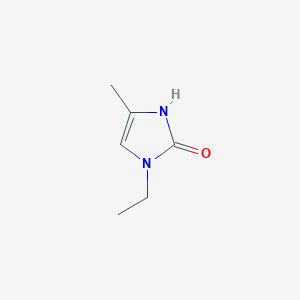
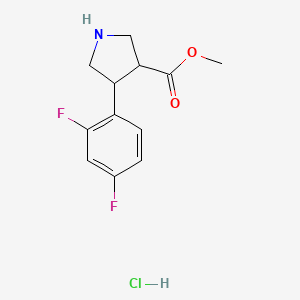
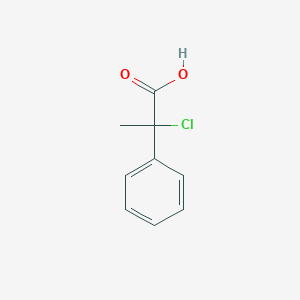
![4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13243393.png)
![3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13243400.png)
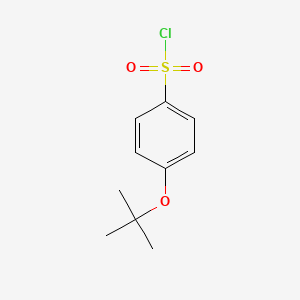
![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)
